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Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the ion-assisted deposition (IAD) of magnesium

fluoride (MgF2) thin films. It covers the fundamental principles, key experimental parameters,

resulting film properties, and standardized protocols for deposition and characterization.

Introduction and Principle
Magnesium fluoride (MgF2) is a critical material in optical coatings due to its low refractive

index (n ≈ 1.38), broad transparency from the vacuum ultraviolet (VUV) to the mid-infrared, and

high durability.[1][2] Conventional thermal evaporation of MgF2 requires substrate heating to

approximately 250-300°C to achieve dense, stable, and durable films.[3][4] This high-

temperature requirement precludes the use of temperature-sensitive substrates, such as

plastics and certain semiconductor devices.

Ion-assisted deposition (IAD) is an advanced thin-film deposition technique that overcomes this

limitation.[5] It combines conventional evaporation with a low-energy ion bombardment of the

growing film. This process imparts additional energy to the depositing atoms, increasing their

surface mobility and resulting in a denser, more robust film microstructure, even at ambient

substrate temperatures.[4][5] Key benefits of IAD for MgF2 films include increased packing

density, improved adhesion, enhanced hardness, and stable refractive indices that approach

the bulk material's value.[3][5]
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Applications of IAD-Deposited MgF2 Films
The superior properties of IAD-deposited MgF2 films make them suitable for a wide range of

applications:

Anti-Reflection (AR) Coatings: As a single layer or the final low-index layer in a multilayer

stack, MgF2 is widely used to reduce surface reflection and improve transmission in optical

components like lenses, windows, and displays.[6][7]

Coatings on Temperature-Sensitive Substrates: IAD allows for the deposition of high-quality,

durable MgF2 coatings on plastics (like CR-39), polymers, and other materials that cannot

withstand high temperatures.[3][4]

Protective Coatings: The enhanced hardness and chemical resistance make IAD MgF2 an

excellent choice for protecting delicate optical surfaces, including aluminum or silver mirror

coatings, from environmental degradation and mechanical damage.[6]

UV and VUV Optics: Due to its wide bandgap, MgF2 is a primary material for optical coatings

used in deep UV laser systems and space-based UV sensors.[1]

Infrared (IR) Optics: MgF2 is transparent out to the mid-infrared (around 7 µm), making it

useful for windows and coatings in IR optical systems.[1][8]

Quantitative Data Summary
The following tables summarize quantitative data from various studies on the ion-assisted

deposition of MgF2 films, providing a comparative overview of process parameters and

resulting film properties.

Table 1: Comparison of Deposition Conditions and Optical Properties (at 550 nm)
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Depositio
n Method

Substrate
Temp.

Ion
Species

Refractiv
e Index
(n)

Extinctio
n
Coefficie
nt (k)

Absorpta
nce (%)

Referenc
e(s)

Evaporati
on (No
IAD)

Ambient N/A 1.350 <0.0001 <0.1 [5]

Evaporatio

n (No IAD)
300°C N/A 1.380 <0.0001 <0.1 [5]

IAD Ambient H₂O 1.402 <0.0001 <0.1 [5]

IAD Ambient O₂ 1.394 - <0.1 [5]

IAD Ambient Ar - 0.0012 1.5 [5]

IAD (Low

Assist)
~50°C Ar 1.37

No

measurabl

e

absorbanc

e

- [3]

IAD

(Medium

Assist)

Ambient Ar 1.38

No

measurabl

e

absorbanc

e

- [3]

| IAD (High Assist) | ~66°C | Ar | 1.39 | No measurable absorbance | - |[3] |

Table 2: IAD Process Parameters from Literature
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Ion
Species

Ion
Energy
(eV)

Ion
Current
Density

Depositio
n Rate
(nm/s)

Ion/Molec
ule Ratio
(γ)

Substrate
(s)

Referenc
e(s)

Ar, O₂,
H₂O

700
0.25 - 1.0
A/m²

0.5
~0.16
(optimal)

Polished
Silica

[5]

Ar
36 - 72

(median)

~0.05

mA/cm²
0.2 - 0.8 0.13 - 1.0

Glass,

Silicon,

CR39

[3]

Ar 125 - 250
5 - 70

µA/cm²
0.5 -

Quartz,

Plastics
[4]

O₂ - - 0.5 -
BK7,

Silicon
[9][10]

| Ar, N₂ | 30 - 100 | - | 0.2 - 1.6 | - | Glass, Plastics |[11] |

Table 3: Mechanical and Structural Properties of IAD MgF2 Films
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Property Observation
Deposition
Conditions

Reference(s)

Packing Density

Increased from
0.72 (ambient, no
IAD) to 0.98
(heated) or with
IAD.

Substrate heating
or IAD vs. ambient
evaporation.

[5]

Adhesion

Significantly improved,

especially on plastic

substrates. An ion pre-

clean further

enhances adhesion.

IAD vs. non-IAD on

quartz and plastics.
[4]

Hardness/Durability

Greatly increased

abrasion resistance,

comparable to films

deposited on heated

substrates.

IAD at ambient

temperature vs. non-

IAD.

[3][4]

Stress

Films typically exhibit

tensile stress. IAD can

modify stress levels.

IAD on CR39 plastic. [3]

Stoichiometry

Argon ion

bombardment can

lead to fluorine

depletion (non-

stoichiometry),

increasing optical

absorption.

High ion energy or

momentum transfer

with Ar ions.

[5][11][12]

| Moisture Stability| IAD films show virtually no moisture penetration, leading to stable optical

properties. | IAD increases packing density, eliminating voids. |[5][9] |
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Protocol 4.1: General Procedure for Ion-Assisted
Deposition of MgF2
This protocol outlines a typical workflow for depositing MgF2 films using an electron-beam

evaporation system equipped with a broad-beam ion source (e.g., Kaufman or End-Hall type).

Substrate Preparation:

Clean substrates ultrasonically in a sequence of solvents (e.g., acetone, then

isopropanol).

Dry the substrates thoroughly with a high-purity nitrogen gun.

Load the substrates into the substrate holder within the vacuum chamber.

Chamber Pump-Down:

Evacuate the deposition chamber to a base pressure of ≤ 1 x 10⁻⁵ mbar.[3]

Substrate Pre-Cleaning (Optional but Recommended):

Perform an in-situ ion beam etch to remove any residual surface contaminants and

improve film adhesion.[3][4]

Typical Parameters: Use Argon ions at an energy of 100-150 eV for 1-3 minutes.

Deposition Process:

Set the substrate temperature (typically ambient for IAD).

Introduce the working gas (e.g., Argon, Oxygen) for the ion source, allowing the chamber

pressure to rise to the working pressure (e.g., 1-8 x 10⁻⁴ mbar).[3][11]

Initiate the electron beam to begin evaporating the MgF2 source material.

Control the evaporation rate to the desired value (e.g., 0.2 - 0.8 nm/s) using a quartz

crystal monitor.[3]
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Once the evaporation rate is stable, turn on the ion source with the desired parameters

(e.g., anode voltage, anode current, or beam energy and current density).

Simultaneously deposit the MgF2 film while bombarding it with the ion beam.

Monitor the film thickness in real-time using the quartz crystal or an optical monitoring

system.

Process Completion:

Once the desired thickness is achieved, shutter the electron beam source and turn off the

ion source.

Allow the system to cool for a sufficient period.

Vent the chamber slowly with an inert gas (e.g., nitrogen) to atmospheric pressure.

Remove the coated substrates for characterization.

Protocol 4.2: Film Characterization
Optical Properties (Refractive Index and Extinction Coefficient):

Measure the spectral transmittance (T) and reflectance (R) of the film deposited on a

transparent substrate (e.g., fused silica) using a dual-beam UV-VIS-NIR

spectrophotometer.

Analyze the T and R spectra using optical thin-film software to fit the data and extract the

refractive index (n) and extinction coefficient (k) as a function of wavelength.

Adhesion (Qualitative):

Perform a tape test according to ASTM D3359.

Firmly apply a specified pressure-sensitive tape (e.g., 3M Scotch 610) to the film surface.

Rapidly pull the tape off at a 180° angle.
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Inspect the film for any signs of delamination. A successful test shows no removal of the

coating.[4]

Abrasion Resistance (Qualitative):

Perform a rub test using a specified abrasive pad (e.g., cheesecloth or a standard eraser)

under a defined load.

Rub the surface for a set number of strokes.

Visually inspect the film for scratches or damage. IAD films should withstand significantly

more strokes than non-IAD films deposited at ambient temperature.[3]

Visualizations and Workflows
The following diagrams illustrate the experimental workflow and the relationships between IAD

parameters and the resulting film properties.
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Experimental Workflow for IAD of MgF2 Films
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Caption: A flowchart of the IAD process for MgF2 films.
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Caption: Key IAD parameters and their influence on MgF2 film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1210625?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/248211027_Improvement_of_MgF_2_thin_coating_films_for_laser_applications
https://www.sigmaaldrich.com/SG/en/life-science/content-not-available
https://www.svc.org/clientuploads/directory/resource_library/97_243.pdf
https://opg.optica.org/ao/viewmedia.cfm?uri=ao-23-20-3608&html=true
https://opg.optica.org/ao/abstract.cfm?uri=ao-24-12-1732_1
https://opg.optica.org/ao/abstract.cfm?uri=ao-24-12-1732_1
https://www.df-chemicals.com/news/the-use-of-magnesium-fluoride-in-thin-films
https://www.df-chemicals.com/news/the-use-of-magnesium-fluoride-in-thin-films
https://www.clzoptics.com/news/role-of-magnesium-fluoride-in-enhancing-anti-reflective-coatings.html
https://www.firebirdoptics.com/optical-windows/magnesium-fluoride-windows
https://www.svc.org/clientuploads/directory/resource_library/97_203.pdf
https://www.mdpi.com/2079-6412/9/12/834
https://www.svc.org/clientuploads/directory/resource_library/10_313.pdf
https://www.researchgate.net/publication/249508563_Optical_properties_of_magnesium_fluoride_thin_films_produced_by_argon_ion-beam_assisted_deposition
https://www.benchchem.com/product/b1210625#ion-assisted-deposition-of-magnesium-fluoride-films
https://www.benchchem.com/product/b1210625#ion-assisted-deposition-of-magnesium-fluoride-films
https://www.benchchem.com/product/b1210625#ion-assisted-deposition-of-magnesium-fluoride-films
https://www.benchchem.com/product/b1210625#ion-assisted-deposition-of-magnesium-fluoride-films
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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